5-[5-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid
Description
This compound is a pyrazole derivative featuring a 4,5-dihydro-1H-pyrazole core substituted with a 2-hydroxyphenyl group at position 5, a 4-methoxyphenyl group at position 3, and a 5-oxopentanoic acid side chain. The hydroxyl and methoxy substituents on the aromatic rings likely enhance solubility and influence intramolecular hydrogen bonding, as observed in structurally related hydroxypyrazoles . The pentanoic acid moiety may contribute to interactions with biological targets, such as enzymes or receptors, via carboxylate coordination .
Properties
IUPAC Name |
5-[3-(2-hydroxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-28-15-11-9-14(10-12-15)17-13-18(16-5-2-3-6-19(16)24)23(22-17)20(25)7-4-8-21(26)27/h2-3,5-6,9-12,18,24H,4,7-8,13H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHYOSLTFHOPMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3O)C(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydropyrazole Ring: This step involves the condensation of a hydrazine derivative with an appropriate diketone under acidic or basic conditions.
Introduction of Hydroxyphenyl and Methoxyphenyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions using suitable phenolic and methoxybenzene derivatives.
Formation of the Oxopentanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-[5-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The dihydropyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for the development of enzyme inhibitors.
Medicine
In medicinal chemistry, 5-[5-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antioxidant, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[5-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyphenyl and methoxyphenyl groups can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physicochemical and Electronic Properties
Crystallographic and Stability Insights
- The target compound’s pyrazole ring and substituents likely adopt a planar conformation stabilized by intramolecular hydrogen bonds (e.g., O–H⋯O=C), as seen in analogous hydroxypyrazoles .
- In contrast, Compound A’s triazole substituent introduces steric hindrance, reducing planarity and affecting packing efficiency in crystal lattices .
Research Findings and Implications
- Enzyme Inhibition : Pyrazole derivatives with electron-donating groups (e.g., methoxy) show enhanced binding to alkaline phosphatase compared to chloro-substituted analogs .
- Solubility vs. Bioactivity: The pentanoic acid group improves solubility but may reduce blood-brain barrier penetration compared to lipophilic analogs like Compound A .
- Tautomerism: The 2-hydroxyphenyl group in the target compound favors enol tautomer formation, critical for stabilizing interactions in enzyme active sites .
Biological Activity
5-[5-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is a compound of significant interest due to its potential biological activities. This article aims to summarize the available research on its biological properties, including its antimicrobial and anticancer activities, as well as its mechanisms of action.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula: C23H20N2O4
- IUPAC Name: this compound
The presence of both hydroxy and methoxy groups in its structure suggests potential interactions with biological targets, making it a candidate for further pharmacological evaluation.
Antimicrobial Activity
Research has demonstrated that derivatives of compounds containing the 2-hydroxyphenyl moiety exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds can effectively combat Gram-positive pathogens and drug-resistant fungi. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.
Table 1: Antimicrobial Activity of Related Compounds
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. Research indicates that compounds with similar structural features have shown efficacy against various cancer cell lines. For example, the pyrazole derivatives have been observed to induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and the inhibition of cell proliferation.
Table 2: Anticancer Activity Evaluation
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (Lung Cancer) | 15.2 | Apoptosis induction |
| 3,5-Dichloro derivative | MCF7 (Breast Cancer) | 12.0 | Cell cycle arrest |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in DNA replication or metabolic pathways essential for pathogen survival.
- Induction of Oxidative Stress: Similar compounds have been shown to increase reactive oxygen species (ROS) levels in cancer cells, leading to cell death.
- Modulation of Signaling Pathways: The compound might interact with signaling pathways that regulate cell survival and apoptosis.
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical models:
- A study demonstrated that administration of a related pyrazole derivative significantly reduced tumor size in xenograft models, suggesting potent anticancer effects.
- Another investigation into its antimicrobial properties revealed that the compound exhibited synergistic effects when combined with existing antibiotics against resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
